molecular formula C12H18BrN B1448579 [(3-Bromo-5-methylphenyl)methyl](tert-butyl)amine CAS No. 1566397-22-5

[(3-Bromo-5-methylphenyl)methyl](tert-butyl)amine

Cat. No.: B1448579
CAS No.: 1566397-22-5
M. Wt: 256.18 g/mol
InChI Key: JDAOIGBWBLTFNX-UHFFFAOYSA-N
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Description

(3-Bromo-5-methylphenyl)methylamine is an organic compound that features a brominated aromatic ring with a methyl substituent and a tert-butylamine group

Scientific Research Applications

(3-Bromo-5-methylphenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

  • MSDS : Link to MSDS

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of (3-Bromo-5-methylphenyl)methylamine may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylphenyl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aromatic compounds, while oxidation and reduction reactions produce corresponding oxides or amines.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylphenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and tert-butylamine group contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

(3-Bromo-5-methylphenyl)methylamine can be compared with similar compounds such as:

The uniqueness of (3-Bromo-5-methylphenyl)methylamine lies in its specific combination of a brominated aromatic ring with a methyl substituent and a tert-butylamine group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-[(3-bromo-5-methylphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-9-5-10(7-11(13)6-9)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAOIGBWBLTFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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